Enhanced Lipophilicity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol Versus Pyridin-3-ol and Quinolin-3-ol
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol (CAS 1211578-28-7) exhibits a calculated LogP of 1.28 [1], which is approximately 2.7-fold higher than that of the monocyclic pyridin-3-ol (LogP 0.48) [2] and intermediate between the lipophilicity of pyridin-3-ol and the fully aromatic quinolin-3-ol (LogP ~1.5) [3]. This intermediate lipophilicity, conferred by the partially saturated cyclopentane ring, can be advantageous for optimizing membrane permeability while retaining aqueous solubility within drug-like space.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.28 |
| Comparator Or Baseline | Pyridin-3-ol: LogP = 0.48; Quinolin-3-ol: LogP ~1.5 |
| Quantified Difference | 2.7-fold higher LogP vs. pyridin-3-ol; ~15% lower LogP vs. quinolin-3-ol |
| Conditions | Calculated octanol-water partition coefficient |
Why This Matters
This moderate increase in lipophilicity relative to pyridin-3-ol may improve passive membrane diffusion, a critical factor in central nervous system (CNS) drug design, without the excessive lipophilicity that can lead to poor solubility and promiscuous binding.
- [1] ChemSrc. (2018). 1211578-28-7_CAS号:1211578-28-7_CAS No.:1211578-28-7. Retrieved from https://m.chemsrc.com/baike/272757.html View Source
- [2] PubChem. (n.d.). Pyridin-3-ol (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Pyridin-3-ol View Source
- [3] PubChem. (n.d.). Quinolin-3-ol (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Quinolin-3-ol View Source
